1-(4-Bromophenyl)-1,2,2-triphenylethylene 1-(4-Bromophenyl)-1,2,2-triphenylethylene
Brand Name: Vulcanchem
CAS No.: 34699-28-0
VCID: VC2110013
InChI: InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
SMILES: C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Molecular Formula: C26H19B
Molecular Weight: 411.3 g/mol

1-(4-Bromophenyl)-1,2,2-triphenylethylene

CAS No.: 34699-28-0

Cat. No.: VC2110013

Molecular Formula: C26H19B

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-1,2,2-triphenylethylene - 34699-28-0

Specification

CAS No. 34699-28-0
Molecular Formula C26H19B
Molecular Weight 411.3 g/mol
IUPAC Name 1-bromo-4-(1,2,2-triphenylethenyl)benzene
Standard InChI InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
Standard InChI Key MYJLJYSALGARCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

1-(4-Bromophenyl)-1,2,2-triphenylethylene, also known by its synonym 1-bromo-4-(1,2,2-triphenylethenyl)benzene, possesses a distinct molecular structure characterized by a tetrasubstituted ethylene core bearing three phenyl rings and one bromophenyl moiety. This compound is identified by several standardized chemical identifiers that facilitate its recognition in chemical databases and literature.

ParameterValue
CAS Number34699-28-0
Molecular FormulaC26H19Br
Molecular Weight411.34 g/mol
IUPAC Name1-bromo-4-(1,2,2-triphenylethenyl)benzene
InChIKeyMYJLJYSALGARCM-UHFFFAOYSA-N
MDL NumberMFCD20257904
PubChem CID24882208

The compound's structure features a central carbon-carbon double bond with highly specific substitution patterns that contribute to its unique chemical behavior and reactivity profile .

Physical and Chemical Properties

1-(4-Bromophenyl)-1,2,2-triphenylethylene exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in chemical synthesis. The compound appears as a white to light yellow crystalline powder under standard conditions, with specific physical properties as detailed below.

PropertyValue
Physical FormWhite to light yellow crystalline powder
Melting Point157.0 to 161.0 °C (typical), 159°C (reported)
Boiling Point460.9±14.0 °C (Predicted)
Density1.278±0.06 g/cm³ (Predicted)
SolubilitySoluble in toluene and other aromatic solvents
Recommended StorageDark place, inert atmosphere, room temperature

These physical properties are directly influenced by the compound's molecular structure, particularly the presence of multiple aromatic rings and the bromine substituent. The relatively high melting point reflects the compound's crystalline nature and the substantial intermolecular forces between molecules in the solid state .

Synthesis Methodologies

Classical Synthetic Approach

The most common synthesis route for 1-(4-Bromophenyl)-1,2,2-triphenylethylene involves the reaction between diphenylmethane and 4-bromobenzophenone under specific reaction conditions. This multi-step synthesis proceeds through an alcohol intermediate that undergoes subsequent dehydration to yield the target compound.

The synthesis typically follows this general procedure:

  • Deprotonation of diphenylmethane using n-butyllithium in tetrahydrofuran (THF) at low temperature (-78°C) to generate a carbanion

  • Nucleophilic addition of the carbanion to 4-bromobenzophenone to form an alcohol intermediate

  • Dehydration of the alcohol intermediate using p-toluenesulfonic acid (PTSA) in refluxing toluene to yield the final product

This synthetic route has been optimized to achieve yields typically ranging from 20% to 89%, depending on the specific reaction conditions and purification methods employed .

Detailed Synthetic Protocol

A more detailed synthetic protocol based on reported procedures involves the following steps:

First, diphenylmethane (0.59 mmol) is dissolved in dry THF (10 mL) under nitrogen atmosphere. The solution is cooled to -78°C, and n-butyllithium (2 M in hexane, 0.59 mmol) is added dropwise, resulting in a color change from colorless to yellowish-orange. This mixture is stirred for approximately 20 minutes at -78°C to ensure complete carbanion formation .

Subsequently, a solution of 4-bromobenzophenone (0.49 mmol) in dry THF (10 mL) is added to the reaction mixture, which is then stirred for an additional 30 minutes at -78°C. The reaction is allowed to warm to room temperature and continues stirring for 12 hours to complete the formation of the alcohol intermediate .

After completion, the reaction is quenched with an aqueous ammonium chloride solution and extracted with dichloromethane. The organic layers are collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude alcohol intermediate .

The final dehydration step involves dissolving the alcohol intermediate in toluene (60 mL), adding p-toluenesulfonic acid (PTSA) (30 mg), and refluxing the mixture for 16 hours. After cooling and solvent evaporation, the crude product is purified by column chromatography using hexane as the eluent to obtain pure 1-(4-Bromophenyl)-1,2,2-triphenylethylene as a white solid with yields ranging from 20-89% .

Alternative Synthetic Approaches

Another documented synthetic approach involves a one-pot procedure where diphenylmethane (0.1 mol) and 300 mL of THF are combined in a 500 mL three-necked flask under argon atmosphere. After cooling in an ice-salt bath for 40 minutes, n-butyllithium solution (0.12 mol) is added, and the mixture is stirred for an additional 40 minutes. Subsequently, 4-bromobenzophenone (0.05 mol) is added, and the reaction proceeds at room temperature for 12 hours .

The reaction is then quenched with saturated ammonium chloride solution, and after extraction and drying, the mixture is heated to 110°C. P-toluenesulfonic acid (5 g) is added, and the mixture is refluxed for 12 hours to complete the dehydration step. After purification, the white intermediate product is obtained with a reported yield of 89% .

Chemical Transformations and Applications

Functional Group Transformations

The bromine functionality in 1-(4-Bromophenyl)-1,2,2-triphenylethylene serves as an excellent handle for further chemical transformations. One significant transformation involves the conversion of the bromine to a boronic acid derivative, which can be utilized in various coupling reactions.

The conversion to a boronic acid typically proceeds as follows:

  • 1-(4-Bromophenyl)-1,2,2-triphenylethylene (2.43 mmol) is placed in a flask under nitrogen atmosphere

  • THF (20 mL) is added, and the mixture is cooled to -78°C

  • n-BuLi (2.5 M, 2.92 mmol) is slowly added, and the mixture is stirred for 3 hours at -78°C

  • Trimethyl borate (4.86 mmol) is injected, and after 3 hours, the mixture is slowly warmed to room temperature

  • The reaction is quenched with HCl (2 M) and stirred for an additional 3 hours

  • After extraction and purification, the corresponding boronic acid derivative is obtained

Applications in Organic Synthesis

1-(4-Bromophenyl)-1,2,2-triphenylethylene serves as a valuable building block in the synthesis of more complex organic molecules. Research indicates its utility in the preparation of various functionalized compounds, including:

  • Triphenylethylenyl-functionalized pyrrole derivatives, which have applications in materials science and optoelectronics

  • Tetraphenylethylene-based compounds with unique aggregation-induced emission properties

  • Precursors for pharmaceutical and materials science applications

For example, in the synthesis of 1-alkyl-2-(1,2,2-triphenylvinyl)-1H-pyrrole derivatives, compound 4 (which is derived from 1-(4-bromophenyl)-1,2,2-triphenylethylene) is alkylated using sodium hydride and alkyl halides to produce compounds with potential applications in fluorescent materials and sensing technologies .

Spectroscopic Characterization

Other Analytical Methods

In addition to NMR spectroscopy, other analytical methods used for characterization of 1-(4-Bromophenyl)-1,2,2-triphenylethylene include:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Single crystal X-ray diffraction for definitive structural determination

  • Gas Chromatography (GC) for purity assessment (≥98.0% purity is typically reported for commercial samples)

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator